2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
Description
Introduction to 2',3'-Dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
This compound is a spirocyclic heterocyclic compound characterized by a fused imidazolidine-indene scaffold. This molecule has garnered significant attention in synthetic organic chemistry and drug discovery due to its unique structural features and multifunctional reactivity. Its spirocyclic architecture, which connects two distinct ring systems at a single atom, confers rigidity and stereochemical complexity, making it a valuable template for designing bioactive molecules and advanced materials.
Systematic Nomenclature and Structural Identification
The compound’s systematic IUPAC name, This compound , reflects its bicyclic framework. The "spiro" designation indicates the shared carbon atom (spiro center) between the imidazolidine and indene rings. Key structural attributes include:
- Molecular formula : $$ \text{C}{11}\text{H}{10}\text{N}{2}\text{O}{2} $$
- Molecular weight : 202.21 g/mol .
- Spiro junction : Connects the imidazolidine’s nitrogen-containing five-membered ring to the indene’s bicyclic aromatic system .
Spectral Characterization
- NMR spectroscopy : $$ ^1\text{H} $$ NMR data reveals distinct signals for the imidazolidine protons (δ 2.65–3.32 ppm) and indene aromatic protons (δ 7.12–7.33 ppm) .
- FTIR analysis : Stretching vibrations at 3280–3040 cm$$ ^{-1} $$ (N–H) and 1700–1650 cm$$ ^{-1} $$ (C=O) confirm the presence of hydantoin and indene moieties .
Table 1: Structural and Spectral Data
Historical Context of Spirohydantoin Derivatives in Heterocyclic Chemistry
Spirohydantoins emerged as a distinct class of heterocycles in the mid-20th century, with early studies focusing on their synthesis via the Bucherer–Bergs reaction (ketones + ammonium carbonate + cyanide) . The discovery of sorbinil , a spirohydantoin-based aldose reductase inhibitor, in the 1980s marked a pivotal milestone, demonstrating the therapeutic potential of this scaffold . Subsequent advances in asymmetric synthesis enabled the preparation of enantiomerically pure spirohydantoins, critical for optimizing pharmacokinetic properties .
Key historical developments include:
- 1950s–1970s : Elucidation of spirohydantoin reactivity in cycloadditions and ring-opening reactions .
- 1980s : Identification of spirohydantoins as potent aldose reductase inhibitors for diabetes complications .
- 2000s–present : Application in epigenetic drug discovery (e.g., p300/CBP inhibitors) and materials science (e.g., OLEDs) .
Significance in Pharmaceutical and Materials Science Research
Pharmaceutical Applications
- Antidiabetic agents : Spirohydantoins like sorbinil inhibit aldose reductase, reducing sorbitol accumulation in diabetic neuropathy (IC$$ _{50} $$ = 0.15 μM) .
- Antimalarials : Derivatives with halogenated indene moieties exhibit antiplasmodial activity (e.g., EC$$ _{50} $$ = 4 nM for compound 6 ) .
- Epigenetic modulators : Spirohydantoin-based inhibitors of p300/CBP histone acetyltransferases show promise in oncology (e.g., compound 21 , IC$$ _{50} $$ = 11 nM) .
Table 2: Biological Activities of Spirohydantoin Derivatives
Materials Science Applications
Propriétés
IUPAC Name |
spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-9-11(13-10(15)12-9)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDALGRHRPPTQPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=CC=CC=C31)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283670 | |
| Record name | 2',3'-Dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6252-98-8 | |
| Record name | MLS000737651 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2',3'-Dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione can be achieved through various methods. One common approach involves the reaction of indane-1,3-dione with Huisgen’s zwitterions formed in situ from N-heterocycles and activated acetylenes via cyclization . Another method involves the use of copper(I)-catalyzed cascade reactions of 3-diazoindolin-2-imines with 1,3,5-triazines under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature
Analyse Des Réactions Chimiques
Substitution Reactions
The hydantoin ring’s NH groups and the indene moiety’s positions enable nucleophilic and electrophilic substitutions:
Amide Formation
-
Reagents : Indomethacin, DCC (dicyclohexylcarbodiimide)
-
Conditions : Room temperature, DMF solvent
-
Product : N-acylated derivatives (e.g., 1-(5-bromopentyl)-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione) .
-
Mechanism : DCC-mediated coupling activates the carboxylic acid of Indomethacin, facilitating nucleophilic attack by the hydantoin’s NH group.
Halogenation
-
Reagents : N-Bromosuccinimide (NBS), bromine
-
Conditions : Radical initiation (light or AIBN) for allylic bromination at the indene’s 5' position .
-
Product : 5'-Bromo or 5'-chloro derivatives (e.g., 5'-chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione) .
Oxidation and Reduction
The hydantoin carbonyl groups and indene double bond participate in redox reactions:
Reduction of Indene Double Bond
-
Reagents : H₂/Pd-C, NaBH₄
-
Conditions : Hydrogenation at 25–60°C
-
Product : Tetrahydrospiro derivatives with saturated indene rings .
Oxidation of Hydantoin Ring
-
Reagents : KMnO₄, H₂O₂
-
Conditions : Acidic or basic aqueous media
-
Product : Ring-opened dicarboxylic acids or imidazolidine hydroxylation products.
Cyclization and Ring-Opening
The spirocyclic structure enables controlled ring modifications:
Spiro Ring Expansion
-
Reagents : Malononitrile, p-TSA (para-toluenesulfonic acid)
-
Conditions : Reflux in ethanol
-
Product : Spiro[imidazo[1,2-a]pyridine-7,1'-indene] derivatives via Knoevenagel condensation and Michael addition .
Hydantoin Ring-Opening
-
Reagents : Hydrazine hydrate
-
Conditions : Reflux in ethanol/water
-
Product : 3-Amino derivatives (e.g., 1-amino-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione) .
Alkylation
-
Reagents : 1-Bromo-2-methylpropane, K₂CO₃
-
Conditions : DMF solvent, room temperature
-
Product : N-alkylated spirohydantoins (e.g., 1-isobutyl derivatives) .
Thioether Formation
-
Reagents : Methylthiol reagents (e.g., CH₃SH/K₂CO₃)
-
Conditions : Nucleophilic substitution at halogenated positions
Mechanistic Insights
-
Nucleophilic Reactivity : The hydantoin NH groups exhibit moderate nucleophilicity, enabling acylations and alkylations under mild conditions .
-
Electrophilic Aromatic Substitution : The indene ring undergoes bromination at the 5' position due to electron-withdrawing effects from the spiro system .
-
Ring Strain Effects : The spirocyclic geometry facilitates ring-opening reactions under basic or reductive conditions .
Applications De Recherche Scientifique
Medicinal Applications
-
Antitumor Activity
- Research indicates that compounds similar to 2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione exhibit cytotoxic properties against various cancer cell lines. For instance, studies have demonstrated that imidazolidine derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
- Corrosion Inhibition
- Neuropharmacological Potential
Materials Science Applications
- Organic Light Emitting Diodes (OLEDs)
Case Studies
Mécanisme D'action
The mechanism of action of 2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione involves its interaction with molecular targets and pathways in biological systems. The sterically constrained spiro structure plays a crucial role in its biological activity by influencing its binding to specific targets .
Comparaison Avec Des Composés Similaires
Structural Analog Overview
The primary analogs of 2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione include:
1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione (CAS 27473-61-6): A positional isomer with the spiro junction at the 2'-position of indane.
3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione : Incorporates a naphthalene ring instead of indane.
6'-Methoxy-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione (CAS 66892-37-3): Methoxy-substituted derivative.
Structural and Physicochemical Differences
Key Observations :
- Aromatic System : Naphthalene analogs exhibit higher thermal stability due to extended π-conjugation .
- Substituents : Methoxy groups reduce lipophilicity (lower Log D), impacting bioavailability .
- Positional Isomerism : The 1',3'-dihydro isomer shows slightly lower thermal stability than the target compound, likely due to steric strain .
Pharmacological Activity
Against CQ-resistant *Plasmodium falciparum strain W2.
Key Findings :
- Antiplasmodial Activity : Arylpiperazine conjugation reduces IC₅₀ by >15-fold compared to the base compound, highlighting the role of hydrophilic side chains .
- CNS Receptor Affinity : Indane-containing spirohydantoins (e.g., target compound) show moderate 5-HT₁A affinity, while tetralin derivatives (naphthalene-based) exhibit higher selectivity for 5-HT₂A receptors .
Activité Biologique
2',3'-Dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer and antimicrobial properties, along with relevant case studies and research findings.
- Molecular Formula : CHNO
- CAS Number : 6252-98-8
- Molecular Weight : 218.21 g/mol
Anticancer Activity
Recent studies have highlighted the potential of imidazolidine derivatives, including this compound, as promising anticancer agents. The compound's mechanism often involves interaction with DNA and induction of cytotoxic effects in various cancer cell lines.
Case Study: Cytotoxicity Analysis
A study investigated the cytotoxic effects of imidazolidine derivatives against several cancer cell lines:
- Cell Lines Tested : HeLa (cervical carcinoma), MCF-7 (breast carcinoma), HuH-7 (liver carcinoma), and HEK-293 (normal human embryonic kidney).
- Results :
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains.
Research Findings
A study focusing on thiazolidine derivatives indicated that similar compounds exhibit potent antibacterial activity against Gram-positive bacteria, suggesting that modifications to the imidazolidine structure could enhance antimicrobial efficacy .
Mechanistic Insights
The biological activity of this compound is often linked to its ability to bind to DNA and inhibit key enzymes involved in cellular proliferation. The binding affinity and interaction dynamics are critical for understanding its therapeutic potential.
Binding Affinity Studies
Research has shown that derivatives of imidazolidine can bind to DNA with varying affinities. For instance, one study reported that certain derivatives had free energy changes indicative of strong binding interactions under physiological conditions .
Comparative Table of Biological Activities
Q & A
Q. What are the established synthetic methodologies for preparing 2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione and its derivatives?
The compound is synthesized via the Bucherer method, involving ketones (e.g., indanone), ammonium carbonate, and potassium cyanide in ethanol/water under reflux (60–70°C). Derivatives like 1-amino and 1-nitroso variants are prepared using hydrazine hydrate or sodium nitrite, respectively . For brominated derivatives, ammonium carbonate and potassium cyanide in ethanol/water at 70°C yield intermediates, which are further functionalized via Pd-catalyzed cyanation or alkylation .
Q. Which spectroscopic techniques are routinely employed to characterize this spirohydantoin?
Structural confirmation relies on elemental analysis, IR spectroscopy (to detect NH/CO stretches), and NMR (¹H/¹³C) for spiro-ring conformation and substituent assignment. For example, the imidazolidinedione carbonyl groups typically appear at ~175–180 ppm in ¹³C NMR, while the indene protons show distinct splitting patterns in ¹H NMR .
Q. How is the purity of synthesized derivatives assessed in academic settings?
Purity is verified via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Melting points and ESI-MS (e.g., m/z = 281.1 [M+H]+ for brominated derivatives) provide additional validation .
Advanced Research Questions
Q. What strategies are used to resolve contradictions in pharmacological activity data across cell lines?
For antiplasmodial or anticancer assays, discrepancies (e.g., higher IC₅₀ in HepG2 vs. MCF-7 cells) are addressed by evaluating compound uptake, metabolic stability, and target specificity. Parallel cytotoxicity assays (e.g., MTT on HaCaT cells) distinguish selective activity from general toxicity . Dose-response curves and statistical validation (e.g., triplicate experiments) mitigate variability .
Q. How can regioselective functionalization of the spirohydantoin core be achieved?
Bromination at the 5'-position of the indene ring is achieved using N-bromosuccinimide (NBS) under radical conditions. Subsequent Pd-mediated cross-coupling (e.g., cyanation with Zn(CN)₂) introduces functional groups for further derivatization . Steric and electronic effects guide site selectivity, with computational tools (e.g., DFT) predicting reactive sites .
Q. What crystallographic approaches are recommended for resolving structural ambiguities?
Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is standard. Challenges like twinning or disorder in the imidazolidinedione ring require high-resolution data and iterative refinement. Thermal ellipsoid plots and hydrogen-bonding networks clarify tautomeric states .
Q. How do thermal properties influence the application of spirohydantoins in material science?
Hydantoins with aromatic rings (e.g., indene) exhibit enhanced thermal stability (T₅% degradation >250°C) due to π-π stacking. Polymerization via N-alkylation (e.g., with 4-vinylbenzyl chloride) increases glass transition temperatures (Tg >150°C), making them suitable for high-performance polymers . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) model degradation pathways .
Q. What mechanistic insights explain the alkaline hydrolysis of spirohydantoins to amino acids?
Hydrolysis with barium hydroxide cleaves the imidazolidinedione ring, forming non-proteinogenic amino acids. The reaction proceeds via nucleophilic attack on the carbonyl, followed by ring opening and acidification to precipitate the product. IR and ¹³C NMR track the disappearance of the carbonyl signal at ~175 ppm .
Data Analysis and Contradictions
Q. How should researchers address conflicting spectral data for spirohydantoin derivatives?
Discrepancies in NMR/IR peaks may arise from tautomerism (e.g., keto-enol equilibria) or solvent effects. Deuterated DMSO or CDCl₃ standardizes solvent-induced shifts. X-ray crystallography provides definitive structural assignments when spectral data is ambiguous .
Q. Why do synthesis yields vary significantly across similar derivatives?
Yield differences (e.g., 41% for cyano derivatives vs. 81% for brominated intermediates) stem from steric hindrance, reaction kinetics, and purification losses. Microwave-assisted synthesis (e.g., 160°C for 1 hour) improves efficiency in low-yielding steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
